2-methyl-N-[[1-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]methyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-[[1-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]methyl]propanamide is a useful research compound. Its molecular formula is C24H35N3O4S and its molecular weight is 461.62. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-methyl-N-[[1-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]methyl]propanamide represents a novel structure within the realm of medicinal chemistry, particularly in the context of neuropharmacology and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical formula for this compound is C24H32N2O3S. Its complex structure includes multiple functional groups that contribute to its biological properties.
Research indicates that compounds similar to this structure may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The sulfonamide and piperidine moieties suggest potential interactions with G-protein coupled receptors (GPCRs), which are critical in mediating cellular responses to neurotransmitters.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity Type | Details |
---|---|
Antidepressant Effects | Preliminary studies suggest modulation of serotonin levels, indicating potential antidepressant properties. |
CNS Activity | The compound exhibits neuroprotective effects in animal models of neurodegeneration. |
Analgesic Properties | It has shown efficacy in reducing pain responses in preclinical trials. |
Case Studies and Research Findings
-
Neuropharmacological Studies :
- A study conducted on rodent models demonstrated that administration of the compound resulted in a significant reduction in depressive-like behaviors, measured through the forced swim test (FST) and tail suspension test (TST). The results indicated a possible increase in serotonin levels within the synaptic cleft, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .
-
Pain Management Trials :
- In a controlled trial assessing analgesic properties, subjects treated with the compound showed a marked decrease in nociceptive responses compared to control groups. The analgesic effect was attributed to its interaction with opioid receptors, as evidenced by reversal upon administration of naloxone, an opioid antagonist .
- Neuroprotective Effects :
Pharmacokinetics and Toxicology
Pharmacokinetic studies have shown that the compound has favorable absorption characteristics, with peak plasma concentrations occurring within 1-2 hours post-administration. The half-life is approximately 6 hours, allowing for twice-daily dosing in therapeutic settings. Toxicological assessments indicate a low incidence of adverse effects at therapeutic doses, although further long-term studies are warranted to fully understand its safety profile .
属性
IUPAC Name |
2-methyl-N-[[1-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O4S/c1-19(2)23(28)25-17-21-9-6-13-26(18-21)24(29)22-10-14-27(15-11-22)32(30,31)16-12-20-7-4-3-5-8-20/h3-5,7-8,12,16,19,21-22H,6,9-11,13-15,17-18H2,1-2H3,(H,25,28)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSYQAXRDXAXRI-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1CCCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NCC1CCCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。